molecular formula C23H21NO2 B10978530 2-(biphenyl-4-yloxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-(biphenyl-4-yloxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B10978530
M. Wt: 343.4 g/mol
InChI Key: QOTKJFSQSYZHAS-UHFFFAOYSA-N
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Description

Biphenyl-4-yloxy-2-methylindole-1-ethanone , is a synthetic organic compound. Its chemical formula is C24H21NO2. Let’s break down its structure:

Structure:\text{Structure:} Structure:

!Compound Structure

This compound features a biphenyl group (connected via an ether linkage) and an indole moiety. The biphenyl-4-yloxy substituent adds aromaticity and rigidity to the molecule.

Preparation Methods

Synthetic Routes:

    Friedel-Crafts Acylation:

    One-Pot Synthesis:

Industrial Production:

Industrial-scale production typically employs the Friedel-Crafts acylation method due to its efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: The ketone group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the ketone yields the alcohol derivative.

    Substitution: The biphenyl-4-yloxy group can participate in electrophilic aromatic substitution reactions.

    Common Reagents: Acetyl chloride, Lewis acids (e.g., AlCl), reducing agents (e.g., NaBH).

    Major Products: The acylated indole derivatives and their reduced forms.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of oncology.

    Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.

    Industry: Used in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. potential targets include cellular receptors, enzymes, or signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

    Similar Compounds: Other indole-based compounds, such as 2-methylindole and biphenyl derivatives.

    Uniqueness: The combination of biphenyl and indole moieties sets this compound apart, offering diverse chemical properties.

Remember that further studies are needed to fully elucidate its biological effects and applications

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C23H21NO2/c1-17-15-20-9-5-6-10-22(20)24(17)23(25)16-26-21-13-11-19(12-14-21)18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3

InChI Key

QOTKJFSQSYZHAS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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